

# In-Depth Technical Guide: Structure Elucidation of Methyl 4-pyrrolidin-1-ylbenzoate

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## Compound of Interest

Compound Name: Methyl 4-pyrrolidin-1-ylbenzoate

Cat. No.: B142463

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This technical guide provides a comprehensive overview of the structure elucidation of **Methyl 4-pyrrolidin-1-ylbenzoate**. It includes detailed experimental protocols for key analytical techniques, summarized quantitative data, and visualizations to aid in understanding the molecular structure and the workflow for its characterization.

## Compound Overview

**Methyl 4-pyrrolidin-1-ylbenzoate** is an organic compound with the chemical formula  $C_{12}H_{15}NO_2$ . It features a central benzene ring substituted with a methyl ester group and a pyrrolidine ring at the para (4) position. This structure makes it a subject of interest in medicinal chemistry and materials science.

Chemical Structure:

Caption: Molecular Structure of **Methyl 4-pyrrolidin-1-ylbenzoate**.

## Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 4-pyrrolidin-1-ylbenzoate** is provided below.

Property	Value
Molecular Formula	C <sub>12</sub> H <sub>15</sub> NO <sub>2</sub>
Molecular Weight	205.25 g/mol
Appearance	Solid
Melting Point	140 - 142 °C
IUPAC Name	methyl 4-(pyrrolidin-1-yl)benzoate
CAS Number	129414-26-2

## Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted and literature-based spectroscopic data used for the structure elucidation of **Methyl 4-(pyrrolidin-1-yl)benzoate**.

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl<sub>3</sub> Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.89	d, J = 8.8 Hz	2H	Ar-H (ortho to -COOCH <sub>3</sub> )
6.54	d, J = 8.8 Hz	2H	Ar-H (ortho to -N(CH <sub>2</sub> ) <sub>2</sub> )
3.83	s	3H	-COOCH <sub>3</sub>
3.32	t, J = 6.4 Hz	4H	-N-(CH <sub>2</sub> -CH <sub>2</sub> ) <sub>2</sub>
2.01	t, J = 6.4 Hz	4H	-N-(CH <sub>2</sub> -CH <sub>2</sub> ) <sub>2</sub>

### <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl<sub>3</sub> Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
167.2	-COOCH <sub>3</sub>
151.5	Ar-C (para to -COOCH <sub>3</sub> )
131.2	Ar-CH (ortho to -COOCH <sub>3</sub> )
118.9	Ar-C (ipso to -COOCH <sub>3</sub> )
111.0	Ar-CH (ortho to -N(CH <sub>2</sub> ) <sub>2</sub> )
51.5	-COOCH <sub>3</sub>
47.5	-N-(CH <sub>2</sub> -CH <sub>2</sub> ) <sub>2</sub>
25.4	-N-(CH <sub>2</sub> -CH <sub>2</sub> ) <sub>2</sub>

## FT-IR (Fourier-Transform Infrared) Spectroscopy Data

Method: KBr Pellet

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2965-2850	Medium	C-H stretch (aliphatic)
1695	Strong	C=O stretch (ester)
1605, 1520	Strong	C=C stretch (aromatic)
1275	Strong	C-O stretch (ester)
1170	Strong	C-N stretch (aromatic amine)

## Mass Spectrometry (MS) Data

Ionization Method: Electrospray Ionization (ESI)

m/z	Relative Intensity (%)	Assignment
206.1176	100	[M+H] <sup>+</sup> (Molecular Ion)
174.0917	45	[M+H - CH <sub>3</sub> OH] <sup>+</sup>
146.0968	60	[M+H - COOCH <sub>3</sub> ] <sup>+</sup>
70.0651	30	[C <sub>4</sub> H <sub>8</sub> N] <sup>+</sup> (Pyrrolidinyll fragment)

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for the determination of the chemical structure.

Materials:

- NMR Spectrometer (e.g., 400 MHz)
- 5 mm NMR tubes
- Deuterated chloroform (CDCl<sub>3</sub>) with 0.03% TMS
- **Methyl 4-pyrrolidin-1-ylbenzoate** sample
- Pipettes and vials

Procedure:

- Sample Preparation: Weigh approximately 5-10 mg of **Methyl 4-pyrrolidin-1-ylbenzoate** into a clean, dry vial.
- Add approximately 0.6 mL of CDCl<sub>3</sub> to the vial and gently swirl to dissolve the sample completely.
- Transfer the solution to an NMR tube using a pipette.

- Data Acquisition:
  - Insert the NMR tube into the spectrometer.
  - Lock onto the deuterium signal of the  $\text{CDCl}_3$ .
  - Shim the magnetic field to achieve homogeneity.
  - Acquire the  $^1\text{H}$  NMR spectrum using standard parameters (e.g., 16 scans, 2-second relaxation delay).
  - Acquire the  $^{13}\text{C}$  NMR spectrum using standard parameters (e.g., 1024 scans, 2-second relaxation delay).
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase the spectra and reference the chemical shifts to the TMS signal (0.00 ppm for  $^1\text{H}$ ) or the residual solvent peak (77.16 ppm for  $\text{CDCl}_3$  in  $^{13}\text{C}$ ).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- FT-IR Spectrometer
- Agate mortar and pestle
- Hydraulic press with pellet-forming die
- Potassium Bromide (KBr), spectroscopy grade, dried
- Spatula and weighing paper

- **Methyl 4-pyrrolidin-1-ylbenzoate** sample

Procedure:

- Sample Preparation (KBr Pellet Method):
  - Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.
  - Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder.
  - Gently mix and then thoroughly grind the sample and KBr together for several minutes to obtain a fine, homogeneous powder.
  - Transfer the powder to the pellet-forming die.
  - Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.
- Background Spectrum Acquisition: Run a background scan with an empty sample compartment to measure the spectrum of the ambient environment.
- Sample Spectrum Acquisition:
  - Place the KBr pellet into the sample holder.
  - Acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
- Data Analysis: The spectrometer software will automatically generate the final absorbance or transmittance spectrum. Identify and label the significant peaks.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- Mass Spectrometer with an ESI source
- HPLC-grade methanol or acetonitrile

- Syringe pump and sample vials
- **Methyl 4-pyrrolidin-1-ylbenzoate** sample

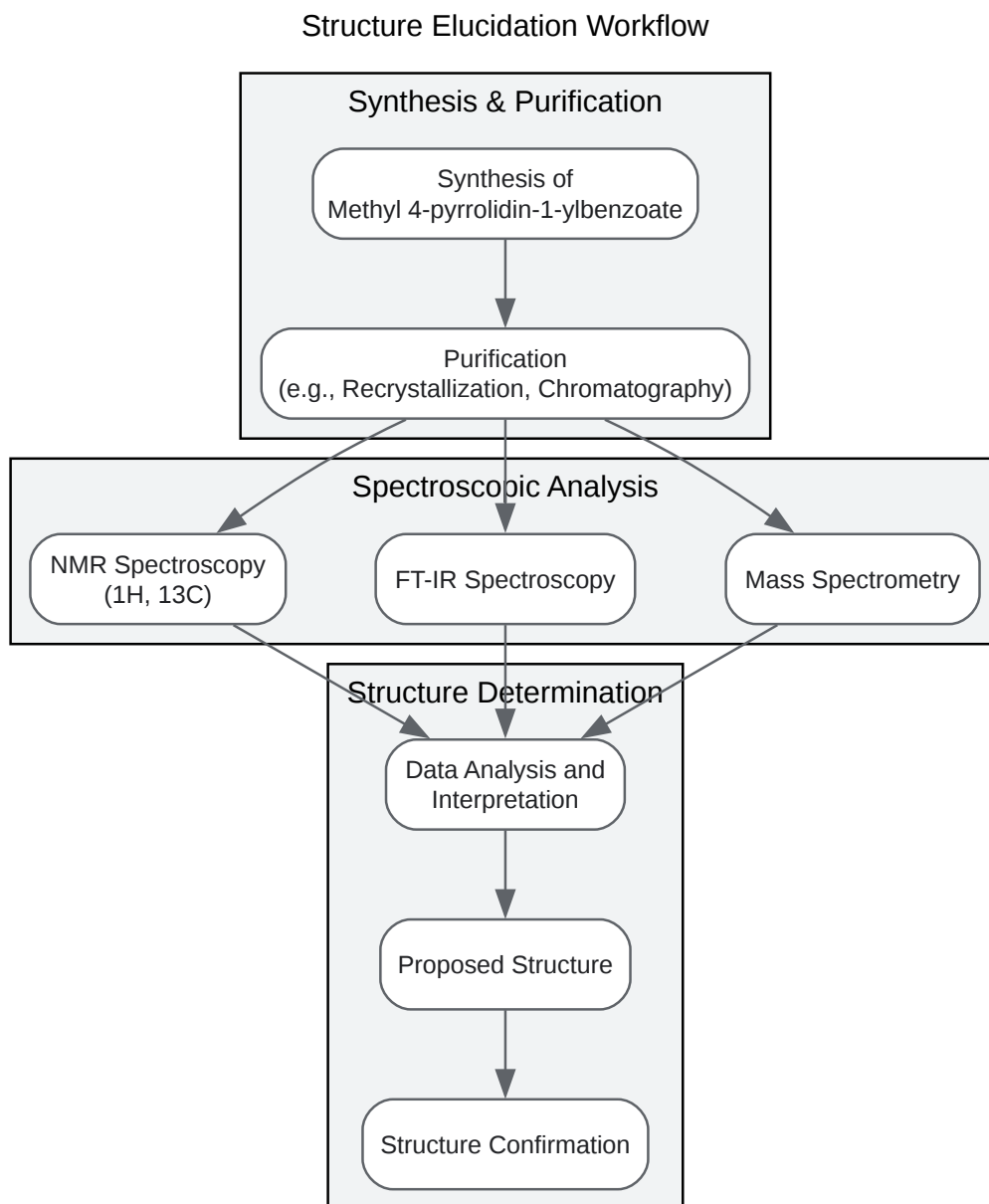
Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in methanol or acetonitrile.
- Instrument Setup:
  - Calibrate the mass spectrometer using a standard calibration solution.
  - Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.
- Data Acquisition:
  - Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
  - Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
- Data Analysis: Identify the molecular ion peak ( $[M+H]^+$ ) and major fragment ions. Compare the observed accurate mass to the calculated theoretical mass to confirm the elemental composition.

## Visualizations

### Experimental Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of an unknown compound like **Methyl 4-pyrrolidin-1-ylbenzoate**.



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Caption: Workflow for the synthesis, purification, and structure elucidation of **Methyl 4-pyrrolidin-1-ylbenzoate**.



Disclaimer: The spectroscopic data presented in this guide is based on predictions and data from structurally similar compounds due to the limited availability of published experimental data for **Methyl 4-pyrrolidin-1-ylbenzoate**. This information is intended for educational and research purposes.

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